

An In-depth Technical Guide to the Chemical Structure of Difluoroethylphosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Difluoroethylphosphine*

Cat. No.: *B14118725*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoroethylphosphine ($C_2H_5F_2P$), also known as ethyl(difluoro)phosphane, is an organophosphorus compound of interest due to the presence of both a phosphorus center and fluorine atoms. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic signature. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available computed data and draws inferences from structurally related compounds to provide a thorough technical resource. The potential biological activity and safety considerations are also discussed in the context of broader classes of organophosphorus and fluorinated compounds.

Chemical Structure and Identification

Difluoroethylphosphine is characterized by an ethyl group and two fluorine atoms attached to a central phosphorus atom.

Table 1: Chemical Identifiers for **Difluoroethylphosphine**^[1]

Identifier	Value
IUPAC Name	ethyl(difluoro)phosphane
CAS Number	430-78-4
Molecular Formula	C ₂ H ₅ F ₂ P
Canonical SMILES	CCP(F)F
InChI	InChI=1S/C2H5F2P/c1-2-5(3)4/h2H2,1H3
InChIKey	DUCRUCROZRWMSA-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **Difluoroethylphosphine** have been primarily determined through computational methods. These calculated values provide valuable insights into the molecule's behavior.

Table 2: Computed Physicochemical Properties of **Difluoroethylphosphine**[\[1\]](#)

Property	Value
Molecular Weight	98.03 g/mol
Monoisotopic Mass	98.00969348 Da
XLogP3	1.4
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	0
Rotatable Bond Count	1
Topological Polar Surface Area	0 Å ²
Heavy Atom Count	5
Formal Charge	0
Complexity	42.8

Spectroscopic Data

Detailed experimental spectroscopic data for **Difluoroethylphosphine** is not readily available in the public domain. However, a key study by Durig et al., "Spectra and structure of organophosphorus compounds. 32. Infrared and Raman spectra, conformational stability, barriers to internal rotation, vibrational assignment, and normal coordinate analysis of ethyldifluorophosphine," would contain this information. Efforts to obtain the full text of this publication are ongoing.

In the absence of specific experimental spectra, the following sections describe the expected spectroscopic characteristics based on the known structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^{31}P NMR: The phosphorus-31 nucleus is NMR active and its chemical shift is highly sensitive to its chemical environment. For a phosphine with electronegative fluorine substituents, the ^{31}P chemical shift is expected to be in a specific region. The coupling between phosphorus and the directly attached fluorine atoms (^1JPF) will result in a triplet in the proton-decoupled ^{31}P NMR spectrum. Further coupling to the protons of the ethyl group would also be observable.
- ^{19}F NMR: The fluorine-19 nucleus is also NMR active. The ^{19}F NMR spectrum would be expected to show a doublet due to coupling with the phosphorus atom (^1JFP).
- ^1H NMR: The proton NMR spectrum would show signals for the methyl (CH_3) and methylene (CH_2) protons of the ethyl group. These signals would be split by each other (^3JHH coupling) and would also exhibit coupling to the phosphorus atom (^2JPH for the methylene and ^3JPH for the methyl protons).
- ^{13}C NMR: The carbon-13 NMR spectrum would display two signals corresponding to the two carbon atoms of the ethyl group. These signals would show coupling to the phosphorus atom (^1JPC and ^2JPC).

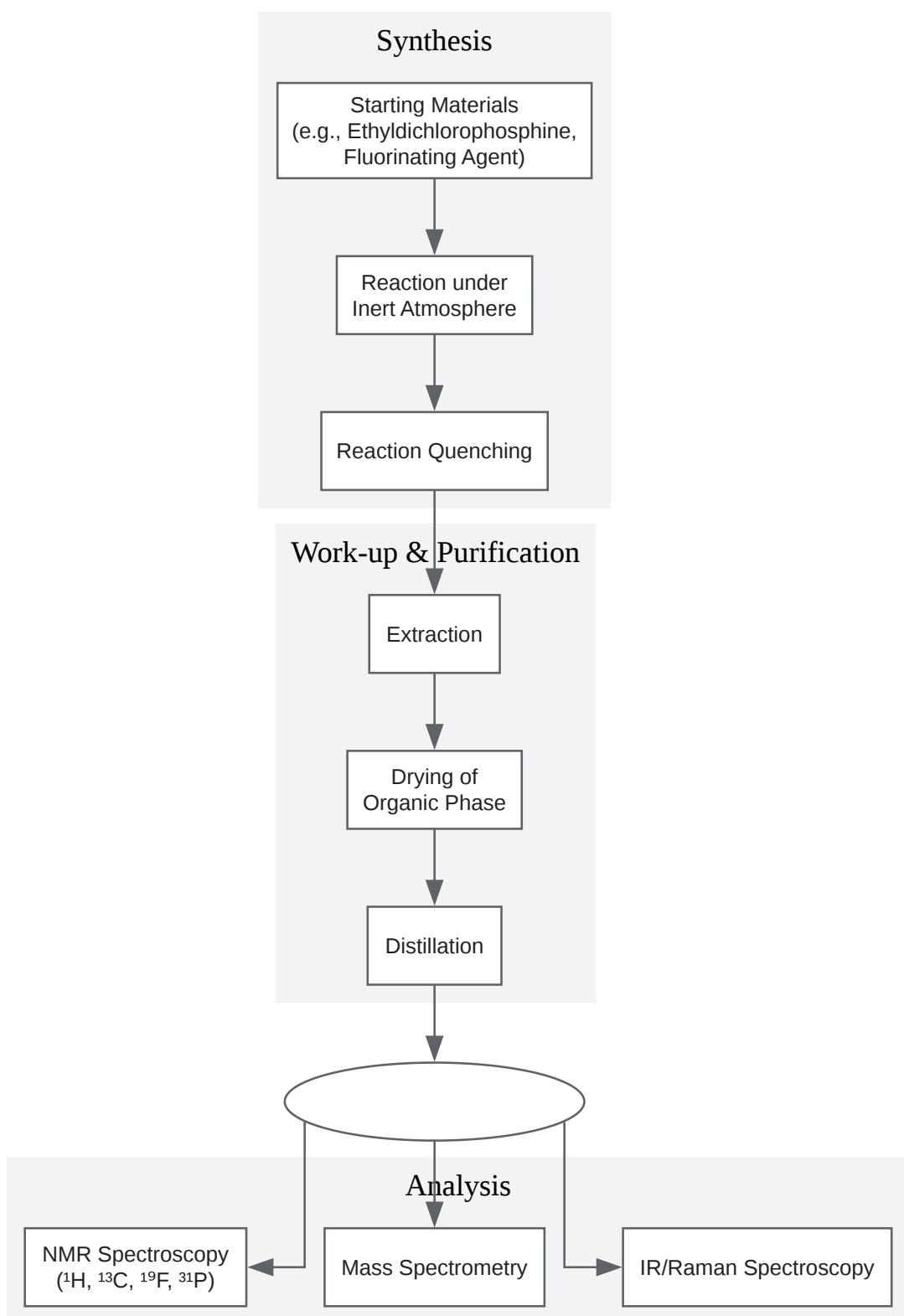
Infrared (IR) and Raman Spectroscopy

The vibrational spectra (IR and Raman) of **Difluoroethylphosphine** would be characterized by absorption bands corresponding to the various functional groups present.

Table 3: Expected Infrared and Raman Vibrational Modes for **Difluoroethylphosphine**

Vibrational Mode	Approximate Wavenumber (cm ⁻¹)	Notes
C-H stretching	2850-3000	From the ethyl group.
C-H bending	1370-1470	From the ethyl group.
P-F stretching	800-900	Strong absorptions are expected in the IR spectrum.
P-C stretching	650-750	
C-C stretching	900-1000	
P-F bending	400-500	

Mass Spectrometry


In a mass spectrum of **Difluoroethylphosphine**, the molecular ion peak (M^+) would be observed at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of fluorine, the ethyl group, or parts of the ethyl group.

Synthesis

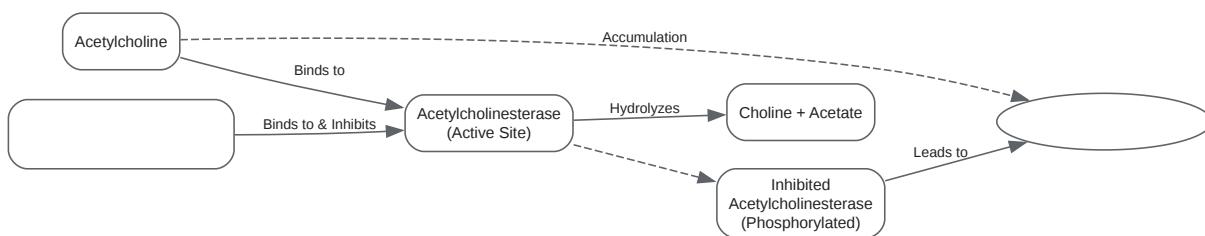
Specific, detailed experimental protocols for the synthesis of **Difluoroethylphosphine** are not readily available in the searched literature. However, general synthetic routes to similar organophosphorus compounds suggest that it could be synthesized through methods such as:

- Fluorination of a corresponding chlorophosphine: Reaction of ethyldichlorophosphine with a suitable fluorinating agent (e.g., SbF_3 , NaF).
- Reaction of an organometallic reagent with a fluorophosphine: For example, the reaction of an ethyl Grignard reagent with phosphorus trifluoride or a related fluorinated phosphorus precursor.

Below is a generalized workflow for a potential synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and analysis of **Difluoroethylphosphine**.


Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or interaction of **Difluoroethylphosphine** with signaling pathways. However, the broader classes of organophosphorus and fluorinated compounds are known to have significant biological effects.

- Organophosphorus Compounds: Many organophosphorus compounds are known for their neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system.[2][3]
- Fluorinated Compounds: The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, binding affinity to target proteins, and membrane permeability.[4] Some fluorinated organophosphates have been investigated for their potential as enzyme inhibitors in various therapeutic areas.[2][4]

Given its structure, **Difluoroethylphosphine** could potentially interact with biological systems, but any such activity would need to be determined through experimental studies.

The following diagram illustrates the general mechanism of acetylcholinesterase inhibition by organophosphorus compounds.

[Click to download full resolution via product page](#)

Caption: General signaling pathway of acetylcholinesterase inhibition by organophosphorus compounds.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) for **Difluoroethylphosphine** (CAS 430-78-4) was found. However, based on its structure as a fluorinated organophosphorus compound, the following precautions should be taken:

- **Toxicity:** Assumed to be toxic by inhalation, ingestion, and skin contact. Organophosphorus compounds can be neurotoxic.[2][3]
- **Handling:** Should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- **Flammability:** The flammability is unknown, but many related small organophosphorus compounds are flammable.
- **Reactivity:** May be sensitive to moisture and air. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

Difluoroethylphosphine is a structurally interesting molecule for which detailed experimental data is not widely available. This guide has summarized the known computed properties and provided a framework for understanding its likely spectroscopic characteristics, potential synthetic routes, and possible biological and toxicological considerations based on related compounds. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sarin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Difluoroethylphosphine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14118725#chemical-structure-of-difluoroethylphosphine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com